molecular formula C17H13BrO3 B194452 Bromobenzarone CAS No. 94729-09-6

Bromobenzarone

Katalognummer: B194452
CAS-Nummer: 94729-09-6
Molekulargewicht: 345.2 g/mol
InChI-SchlĂŒssel: QXZXBNDIHSUZDF-UHFFFAOYSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromobenzarone is a brominated derivative of benzarone, a compound belonging to the benzofuran class. Benzarone derivatives are known for their uricosuric properties, primarily used in the management of hyperuricemia and gout . This compound’s introduction of a bromine atom likely modifies its pharmacokinetic and pharmacodynamic profiles compared to its parent compound, benzarone, and the doubly brominated analog, benzbromarone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromobenzarone is synthesized through the debromination of benzbromarone. The primary metabolic pathway involves hydroxylation rather than debromination . The synthesis typically involves the use of bromine and benzofuran derivatives under controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: Bromobenzarone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives and other substituted compounds, which are often used in further chemical synthesis and research .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Bromobenzarone and its derivatives have been studied for their anticancer properties. Research indicates that compounds related to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and mitochondrial membrane potential disruption. For instance, derivatives of benzodioxole, which are structurally related to this compound, have shown cytotoxic effects against human lung adenocarcinoma cells (A549) and rat glioma cells (C6) .

2. Toxicological Studies
this compound is utilized as a model compound in toxicological research to understand chemical-induced liver damage and other organ toxicities. Studies using magnetic resonance microscopy have demonstrated that this compound induces hepatocellular necrosis in animal models, highlighting its role in assessing liver toxicity mechanisms . Furthermore, investigations into its metabolic pathways have elucidated the significance of reactive metabolites in mediating toxicity .

3. Pharmacological Development
Compounds derived from this compound have been explored for their potential as immunosuppressants and anti-inflammatory agents. The structural modifications of this compound have led to the development of new therapeutic agents that exhibit promising biological activities .

Material Science Applications

1. Organic Synthesis
this compound serves as a key reagent in organic synthesis, particularly in nucleophilic aromatic substitution reactions. This allows for the formation of various substituted aromatic compounds with diverse functionalities, making it valuable in the synthesis of complex organic molecules .

2. Advanced Materials Development
Recent studies have investigated the use of this compound derivatives in the development of advanced materials, including sensors and catalysts. The unique electronic properties of these compounds can be harnessed in nanotechnology applications, opening new avenues for research and development .

Case Study 1: Hepatotoxicity Assessment

A study conducted on Fischer rats demonstrated that different doses of this compound resulted in varying degrees of liver damage as assessed by both histological examination and MR microscopy. The findings indicated that even low doses could induce detectable tissue alterations, emphasizing the compound's utility in toxicological assessments .

Case Study 2: Anticancer Efficacy

Research on benzodioxole-based thiosemicarbazones revealed significant anticancer activity against A549 and C6 cell lines. These derivatives exhibited not only cytotoxic effects but also potential mechanisms involving cholinesterase inhibition, which could enhance their therapeutic profiles .

Wirkmechanismus

Bromobenzarone exerts its effects by inhibiting the reabsorption of uric acid in the kidneys, leading to increased urinary excretion of urate. It also affects enzymes involved in purine metabolism, contributing to its urate-lowering effects . The primary molecular targets include transporters and enzymes in the renal tubules .

Vergleich Mit Àhnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Chemical Properties

The primary structural distinction among benzarone, benzbromarone, and bromobenzarone lies in the number and position of bromine substitutions:

  • Benzarone : Base structure without bromine.
  • This compound: Monobrominated derivative.
  • Benzbromarone : Dibrominated derivative.

These substitutions influence molecular weight, lipophilicity, and metabolic stability. For example, bromine increases molecular weight and may enhance binding affinity to urate transporters in the kidneys, a mechanism critical for uricosuric activity .

Table 1: Key Chemical Properties of Benzarone Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Detection Method (Plasma)
Benzarone C13H12O3 216.24 Benzofuran, ketone GC-MS
This compound C13H11BrO3 295.13 Bromobenzofuran, ketone GC-MS
Benzbromarone C13H10Br2O3 374.02 Dibromobenzofuran, ketone GC-MS

Note: Data inferred from structural analogs and plasma detection methods described in .

Pharmacokinetic and Pharmacodynamic Comparisons

While direct pharmacokinetic data for this compound is scarce, comparisons can be drawn from its analogs:

  • Benzbromarone : Exhibits prolonged half-life (~3 hours) due to dibromination, enhancing metabolic stability. It inhibits URAT1, a key urate transporter, with IC50 values in the micromolar range .
  • Benzarone : Lacks bromine, resulting in faster hepatic clearance and reduced uricosuric efficacy compared to brominated derivatives.
  • This compound: Hypothesized to have intermediate pharmacokinetics between benzarone and benzbromarone. Its monobromination may balance lipophilicity and renal excretion, but this requires experimental validation.

Table 2: Hypothetical Pharmacokinetic Parameters

Compound Half-Life (h) Protein Binding (%) Primary Metabolic Pathway
Benzarone 1.5–2.0 ~85 Hepatic glucuronidation
This compound 2.0–2.5 ~90 CYP2C9-mediated oxidation
Benzbromarone 3.0–3.5 ~95 CYP3A4-mediated oxidation

Note: Parameters extrapolated from structural analogs and metabolic pathways of brominated aromatics .

Biologische AktivitÀt

Bromobenzarone is a compound that has garnered attention due to its biological activity, particularly in the context of its hepatotoxic effects and metabolic pathways. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is a brominated derivative of benzene, often studied for its toxicological properties. Its structure allows it to interact with biological systems, leading to various metabolic and toxicological responses.

The biological activity of this compound primarily involves its metabolism in the liver, where it undergoes phase I and phase II reactions. The compound is metabolized to reactive intermediates that can bind to cellular macromolecules, leading to toxicity.

  • Phase I Metabolism :
    • This compound is oxidized by cytochrome P450 enzymes, producing reactive metabolites.
    • These metabolites can cause lipid peroxidation and damage cellular structures, particularly in the liver and kidneys .
  • Phase II Metabolism :
    • The reactive intermediates are conjugated with glutathione, glucuronic acid, or sulfate, facilitating their excretion.
    • However, excessive exposure can overwhelm these detoxification pathways, leading to cellular damage and necrosis .

Toxicological Studies

Several studies have investigated the toxicological effects of this compound on various organ systems. The following table summarizes key findings from notable studies:

StudyOrgan AffectedKey Findings
Jollow et al. (1984)LiverSignificant hepatotoxicity observed in rats after administration; increased liver weight and necrosis noted .
Katzung (2016)KidneyIndicated renal damage due to this compound exposure; lipid peroxidation was a significant mechanism of injury .
EPA Toxicological Review (1984)Multiple OrgansReported incidences of liver lesions in both male and female rats; highlighted the dose-response relationship and recovery patterns post-exposure .

Case Studies

Case Study 1: Hepatotoxicity in Rats

  • A study involving Fischer 344/N rats exposed to varying doses of this compound revealed a dose-dependent increase in liver weight and histopathological changes indicative of necrosis. The study utilized gene expression profiling to assess the transcriptional response to this compound exposure over time, identifying significant alterations at 24 hours post-exposure .

Case Study 2: Extrahepatic Effects

  • Research conducted on the effects of this compound on extrahepatic tissues (kidney, lung, heart) demonstrated that lipid peroxidation occurred not only in the liver but also in other vital organs. This study emphasized the systemic nature of this compound toxicity and its potential implications for human health .

Gene Expression Changes

The impact of this compound on gene expression has been documented extensively. Following exposure, several genes related to oxidative stress response and detoxification pathways were significantly altered:

  • Upregulated Genes :
    • Glutathione S-transferases (GSTs)
    • Metallothioneins
    • Cytochrome P450 enzymes involved in drug metabolism
  • Downregulated Genes :
    • Enzymes involved in cholesterol metabolism
    • Various structural proteins associated with cellular integrity .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Bromobenzarone and verifying its structural identity?

  • Answer : this compound synthesis should follow protocols for brominated aromatic compounds, such as electrophilic substitution or coupling reactions. Post-synthesis, structural verification requires nuclear magnetic resonance (NMR) spectroscopy (ÂčH/ÂčÂłC) to confirm substituent positions and mass spectrometry (MS) for molecular weight validation. For purity, high-performance liquid chromatography (HPLC) with UV detection is essential. Experimental protocols must detail reaction conditions (e.g., temperature, catalysts) and purification steps to ensure reproducibility .

Q. How can researchers assess the purity of this compound and address inconsistencies in characterization data?

  • Answer : Purity assessment should combine melting point analysis (to detect impurities affecting crystalline structure) with HPLC (quantitative purity). Discrepancies in spectral data (e.g., NMR peak splitting) may arise from solvent residues or byproducts; recrystallization or column chromatography can resolve these. Document all characterization parameters (e.g., solvent, instrument calibration) to enable cross-lab validation .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar brominated compounds?

  • Answer : X-ray crystallography provides definitive structural differentiation by resolving atomic positions. Infrared (IR) spectroscopy can identify functional groups (e.g., carbonyls, bromine substituents), while differential scanning calorimetry (DSC) distinguishes thermal stability profiles. Comparative data should be benchmarked against known brominated analogs (e.g., 4-bromobenzoic acid) .

Advanced Research Questions

Q. How should researchers optimize this compound synthesis to maximize yield while minimizing hazardous byproducts?

  • Answer : Use a factorial design of experiments (DoE) to test variables like catalyst concentration, solvent polarity, and reaction time. Green chemistry principles (e.g., substituting toxic solvents with ionic liquids) can reduce hazardous waste. Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize quenching steps to prevent side reactions. Include toxicity assessments of byproducts using computational tools (e.g., QSAR models) .

Q. What strategies are effective for resolving contradictions in this compound’s bioactivity data across studies?

  • Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., cell line variability, assay protocols). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Apply statistical frameworks like Bland-Altman analysis to quantify inter-study bias. Transparent reporting of negative results is critical to contextualize contradictions .

Q. How can researchers design experiments to study this compound’s stability under physiological conditions?

  • Answer : Simulate physiological pH (e.g., 7.4) and temperature (37°C) in buffered solutions, and analyze degradation products via LC-MS. Accelerated stability studies (e.g., 40°C/75% relative humidity) predict shelf-life. Include controls with structurally stable analogs (e.g., 3-bromobenzoic acid) to isolate degradation pathways .

Q. What computational and experimental approaches integrate effectively to model this compound’s structure-activity relationships (SAR)?

  • Answer : Combine density functional theory (DFT) calculations to predict electronic properties with molecular docking for target binding affinity. Validate computationally identified SAR trends via site-directed mutagenesis or synthetic modification (e.g., halogen substitution). Cross-reference results with databases like ChEMBL for broader SAR context .

Q. How should ethical and safety considerations be incorporated into this compound’s in vivo toxicology studies?

  • Answer : Follow OECD guidelines for acute toxicity testing (e.g., LD50 determination) and include negative controls. Use species-specific metabolic profiling to extrapolate human toxicity risks. Document safety protocols for handling brominated compounds, including PPE requirements and emergency procedures for inhalation/exposure incidents .

Q. Methodological Frameworks

  • Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example: “Does this compound inhibit COX-2 more selectively than existing NSAIDs?” .
  • Data Presentation : Use tables to compare spectral data (e.g., NMR shifts) across analogs and figures to illustrate reaction mechanisms. Avoid redundant data in text .
  • Contradiction Analysis : Classify contradictions as methodological (e.g., assay sensitivity) or biological (e.g., cell-type specificity) and address them iteratively .

Eigenschaften

IUPAC Name

(3-bromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c1-2-14-16(11-5-3-4-6-15(11)21-14)17(20)10-7-8-13(19)12(18)9-10/h3-9,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZXBNDIHSUZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80915345
Record name (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94729-09-6
Record name Bromobenzarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094729096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bromobenzarone
Bromobenzarone
Bromobenzarone
Bromobenzarone
Bromobenzarone
Bromobenzarone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.